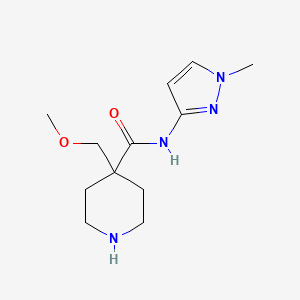
N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine, commonly known as CNP, is a chemical compound that has been widely used in scientific research. CNP is a potent inhibitor of cGMP-dependent protein kinase type I (cGKI), which plays a critical role in regulating smooth muscle relaxation and platelet aggregation.
Mechanism of Action
CNP is a potent inhibitor of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine, which is a serine/threonine protein kinase that is activated by cGMP. N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine plays a critical role in regulating smooth muscle relaxation and platelet aggregation by phosphorylating various downstream targets. CNP inhibits N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by binding to the catalytic domain of the enzyme and preventing its activation by cGMP.
Biochemical and Physiological Effects:
The inhibition of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by CNP has several biochemical and physiological effects. In smooth muscle cells, the inhibition of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by CNP leads to the relaxation of the muscle and vasodilation. In platelets, the inhibition of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by CNP leads to the inhibition of platelet aggregation. In pancreatic beta cells, the inhibition of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by CNP leads to the inhibition of insulin secretion.
Advantages and Limitations for Lab Experiments
CNP has several advantages as a tool for scientific research. It is a potent and selective inhibitor of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine, which allows for the investigation of the specific role of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine in various physiological and pathological processes. CNP is also stable and easy to handle, which makes it suitable for use in various experimental settings. However, CNP has some limitations as well. It is a synthetic compound that may not accurately reflect the physiological conditions in vivo. Additionally, CNP may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of CNP in scientific research. One area of interest is the investigation of the role of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine in various diseases, such as hypertension, heart failure, and diabetes. Another area of interest is the development of more potent and selective N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine inhibitors that could be used in therapeutic settings. Finally, the development of new experimental techniques, such as optogenetics, could allow for the precise manipulation of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine activity in vivo.
Synthesis Methods
The synthesis of CNP involves the reaction of 3-chloro-5-nitropyridine-2-amine with N-methylethane-1,2-diamine in the presence of a base. The reaction yields CNP as a yellow solid with a melting point of 222-224°C. The purity of the synthesized CNP can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Scientific Research Applications
CNP has been widely used in scientific research as a tool to investigate the role of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine in various physiological and pathological processes. For example, CNP has been used to study the role of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine in smooth muscle relaxation, platelet aggregation, and insulin secretion. CNP has also been used to investigate the effects of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine activation on cardiac function and blood pressure regulation.
properties
IUPAC Name |
N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O2/c1-10-2-3-11-8-7(9)4-6(5-12-8)13(14)15/h4-5,10H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPPUAKYDRLPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC1=C(C=C(C=N1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(ethylamino)-1-oxopropan-2-yl]-4-(methoxymethyl)piperidine-4-carboxamide](/img/structure/B6635715.png)


![2-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B6635755.png)
![(3aS,6aR)-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635762.png)







